4-Chloro-6-isopropylpyrimidin-2-amine
Overview
Description
4-Chloro-6-isopropylpyrimidin-2-amine is a chemical compound with the molecular formula C7H10ClN3 and a molecular weight of 171.63 g/mol It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the 4th position and an isopropyl group at the 6th position on the pyrimidine ring
Preparation Methods
The synthesis of 4-Chloro-6-isopropylpyrimidin-2-amine typically involves several steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable pyrimidine derivative.
Isopropylation: The isopropyl group is introduced at the 6th position through an alkylation reaction using isopropyl halides in the presence of a base like potassium carbonate.
Chemical Reactions Analysis
4-Chloro-6-isopropylpyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Scientific Research Applications
4-Chloro-6-isopropylpyrimidin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives, which are valuable in medicinal chemistry and materials science.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-isopropylpyrimidin-2-amine depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or receptors. For example, pyrimidine derivatives are known to inhibit enzymes involved in DNA synthesis, making them potential candidates for anticancer drugs . The exact molecular targets and pathways can vary based on the specific derivative and its modifications.
Comparison with Similar Compounds
4-Chloro-6-isopropylpyrimidin-2-amine can be compared with other pyrimidine derivatives such as:
4-Chloro-6-methylpyrimidin-2-amine: Similar structure but with a methyl group instead of an isopropyl group.
4-Chloro-6-ethylpyrimidin-2-amine: Contains an ethyl group at the 6th position.
4-Chloro-6-(methoxymethyl)pyrimidin-2-amine: Features a methoxymethyl group at the 6th position .
These compounds share similar chemical properties but differ in their biological activities and applications due to the variations in their substituents.
Properties
IUPAC Name |
4-chloro-6-propan-2-ylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-4(2)5-3-6(8)11-7(9)10-5/h3-4H,1-2H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMMDFHRMVXLLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC(=N1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378600 | |
Record name | 4-chloro-6-isopropylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73576-33-7 | |
Record name | 4-Chloro-6-(1-methylethyl)-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73576-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-chloro-6-isopropylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Pyrimidinamine, 4-chloro-6-(1-methylethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.219 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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